molecular formula C3H5ClN4O2 B13550330 4-nitro-1H-pyrazol-5-amine hydrochloride

4-nitro-1H-pyrazol-5-amine hydrochloride

Cat. No.: B13550330
M. Wt: 164.55 g/mol
InChI Key: FXUIPKCWFZRXGA-UHFFFAOYSA-N
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Description

4-nitro-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C3H4N4O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-pyrazol-5-amine hydrochloride typically involves the nitration of 1H-pyrazol-5-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitro-1H-pyrazol-5-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale nitration and subsequent purification processes. The compound is usually produced in batch reactors, followed by crystallization and filtration to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-nitro-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole-4-carbonitrile
  • 5-amino-1H-pyrazole-4-carbonitrile
  • 4-nitro-1H-pyrazole-3-amine

Uniqueness

4-nitro-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups on the pyrazole ring allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

4-Nitro-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data tables and case studies.

This compound (C3H4N4O2·HCl) features both nitro and amine functional groups, which contribute to its reactivity and biological activities. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, while the amine group facilitates hydrogen bonding with biological macromolecules.

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of this compound. It has been evaluated using various assays:

Assay Type IC50 Value (μM) Comparison
ABTS10-20Comparable to Trolox
FRAP15-25Higher than some pyrazole derivatives
ORAC12-18Effective radical scavenger

These findings indicate that the compound exhibits strong radical-binding activity, similar to established antioxidants like Trolox .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It effectively inhibits the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies reveal that the compound's minimum inhibitory concentrations (MIC) range from 50 to 100 μg/mL against these pathogens, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, it has demonstrated significant antiproliferative effects against:

Cancer Cell Line IC50 Value (μM)
MDA-MB-231 (Breast)15
HepG2 (Liver)20
A549 (Lung)18

These results suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antioxidant Efficacy : A study comparing various pyrazole derivatives highlighted that this compound exhibited superior antioxidant activity compared to other tested compounds, reinforcing its potential in therapeutic applications aimed at oxidative stress-related diseases .
  • Antimicrobial Testing : In a series of experiments assessing the antimicrobial efficacy of pyrazole derivatives, this compound was found to be particularly effective against Gram-positive bacteria, suggesting its utility in developing new antibacterial therapies.
  • Cancer Cell Studies : In a recent investigation into the anticancer properties of pyrazole derivatives, this compound was shown to induce significant cytotoxicity in breast cancer cells when used in combination with conventional chemotherapeutics like doxorubicin, indicating a possible synergistic effect .

Properties

Molecular Formula

C3H5ClN4O2

Molecular Weight

164.55 g/mol

IUPAC Name

4-nitro-1H-pyrazol-5-amine;hydrochloride

InChI

InChI=1S/C3H4N4O2.ClH/c4-3-2(7(8)9)1-5-6-3;/h1H,(H3,4,5,6);1H

InChI Key

FXUIPKCWFZRXGA-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])N.Cl

Origin of Product

United States

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